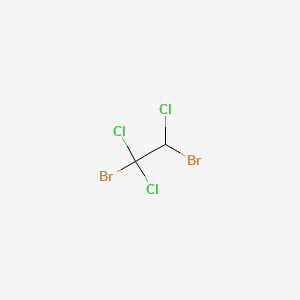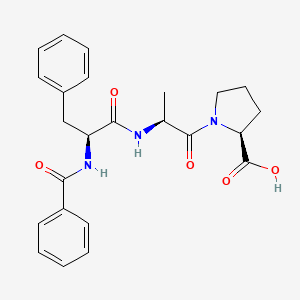
(S)-(+)-2-Decanol
Descripción general
Descripción
(S)-(+)-2-Decanol is a chiral alcohol that has gained significant attention in recent years due to its diverse applications in various fields. It is a colorless liquid with a pleasant odor and is commonly used as a flavoring agent in the food industry. Apart from its use in the food industry, (S)-(+)-2-Decanol has also found applications in the field of pharmaceuticals, cosmetics, and agriculture.
Aplicaciones Científicas De Investigación
1. Use in Biofuel Production
(S)-(+)-2-Decanol has been studied for its potential use in biofuel production. A study by Nanthagopal et al. (2019) investigated the effect of using a ternary blend of diesel, biodiesel, and decanol on a diesel engine. The research found that brake thermal efficiency increases with the concentration of decanol, indicating that a 40% blend of decanol, biodiesel, and diesel can optimize engine performance and emission without engine modifications (Nanthagopal et al., 2019).
2. Development of Topical Applications
Decanol has been explored in the development of topical applications. Peira et al. (2009) conducted a study on microemulsions for topical applications of acyclovir, using 1-decanol among other components. The study found that microemulsions containing 1-decanol significantly optimized drug targeting while maintaining the structure of the stratum corneum intact (Peira et al., 2009).
3. Impact on Sodium Channel Inactivation
Research has been conducted on the effects of n-decanol on nerve membrane sodium channels. A study by Oxford and Swenson (1979) found that n-decanol enhances the normal inactivation mechanism of sodium channels, suggesting potential applications in neurophysiology (Oxford & Swenson, 1979).
4. Skin Permeation and Irritation Studies
Decanol has been examined for its skin permeation enhancement effect and skin irritation potential. Kanikkannan and Singh (2002) found that decanol showed maximum permeation of melatonin across rat skin, indicating its potential as a transdermal delivery enhancer (Kanikkannan & Singh, 2002).
5. Interaction with GABAa and Glutamate Receptors
Dildy-Mayfield et al. (1996) explored the effects of n-alcohols, including decanol, on GABAa and glutamate receptor systems. Their findings suggested that the in vivo effects of decanol may be partly due to actions at GABAa receptors (Dildy-Mayfield et al., 1996).
6. Influence in Biological Systems
A study by Vieira et al. (2019) assessed the cytotoxicity and partition coefficients of fluorinated ionic liquids, including decanol. The study's results are essential for estimating the toxicity and activity of decanol in biological systems (Vieira et al., 2019).
Propiedades
IUPAC Name |
(2S)-decan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUZDYFTRHEKOS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348457 | |
| Record name | (S)-(+)-2-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Decanol | |
CAS RN |
33758-16-6 | |
| Record name | (2S)-2-Decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33758-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Decanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033758166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-2-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DECANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36DBJ9XLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

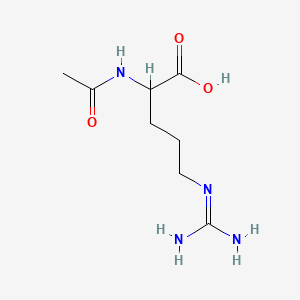
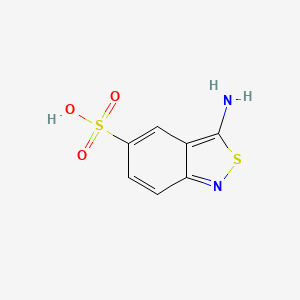

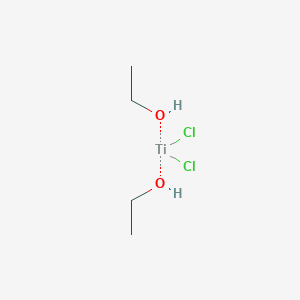
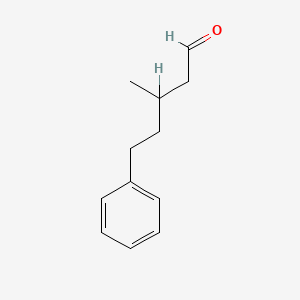


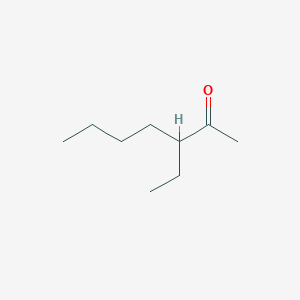


![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1596143.png)
